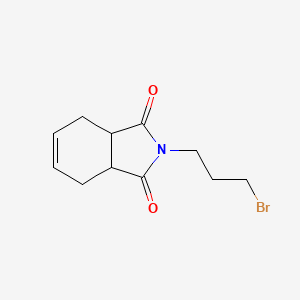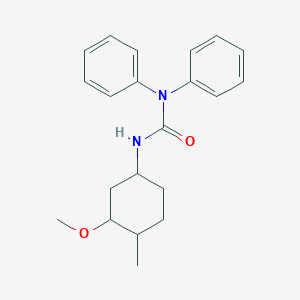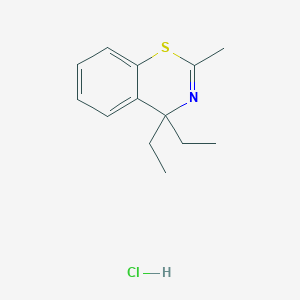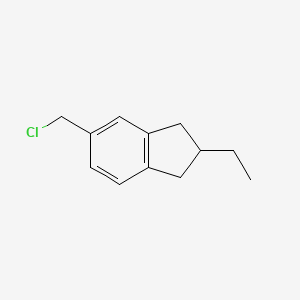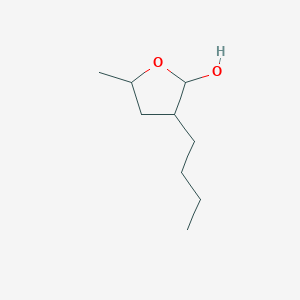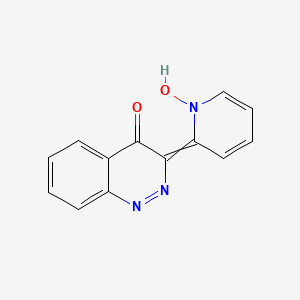
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one: is a heterocyclic compound that features both pyridine and cinnoline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one typically involves the condensation of a pyridine derivative with a cinnoline precursor. The reaction conditions may include the use of a base to facilitate the formation of the ylidene linkage.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypyridine moiety.
Reduction: Reduction reactions could target the ylidene linkage or the cinnoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the pyridine or cinnoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
科学研究应用
Chemistry: The compound may be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Medicinal chemistry applications could include the development of new drugs targeting specific diseases, leveraging the unique structural features of the compound.
Industry: In industrial applications, the compound might be used in the synthesis of dyes, pigments, or other materials requiring specific chemical properties.
作用机制
The mechanism of action for compounds like 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity and leading to a therapeutic effect.
相似化合物的比较
- 3-(1-Hydroxypyridin-2(1H)-ylidene)quinolin-4(3H)-one
- 3-(1-Hydroxypyridin-2(1H)-ylidene)benzimidazol-4(3H)-one
Uniqueness: The uniqueness of 3-(1-Hydroxypyridin-2(1H)-ylidene)cinnolin-4(3H)-one lies in its specific combination of pyridine and cinnoline structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
CAS 编号 |
60928-32-7 |
|---|---|
分子式 |
C13H9N3O2 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
3-(1-hydroxypyridin-2-ylidene)cinnolin-4-one |
InChI |
InChI=1S/C13H9N3O2/c17-13-9-5-1-2-6-10(9)14-15-12(13)11-7-3-4-8-16(11)18/h1-8,18H |
InChI 键 |
BKJXCJRTHFIPNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C=CC=CN3O)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)

![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
